molecular formula C6H4BrNO2 B13867814 3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde

3-Bromo-6-oxo-1,6-dihydropyridine-2-carbaldehyde

Cat. No.: B13867814
M. Wt: 202.01 g/mol
InChI Key: FIURGVMDHRUKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-6-oxo-1H-pyridine-2-carbaldehyde is a heterocyclic organic compound featuring a bromine atom, a keto group, and an aldehyde group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-6-oxo-1H-pyridine-2-carbaldehyde typically involves the bromination of 6-oxo-1H-pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 3-bromo-6-oxo-1H-pyridine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-bromo-6-oxo-1H-pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or pyridine.

Major Products Formed

    Oxidation: 3-bromo-6-oxo-1H-pyridine-2-carboxylic acid.

    Reduction: 3-bromo-6-hydroxy-1H-pyridine-2-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-6-oxo-1H-pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-6-oxo-1H-pyridine-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-6-oxo-1H-pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-bromo-6-hydroxy-1H-pyridine-2-carbaldehyde: Similar structure but with a hydroxyl group instead of a keto group.

    6-oxo-1H-pyridine-2-carbaldehyde: Lacks the bromine atom.

Uniqueness

3-bromo-6-oxo-1H-pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

3-bromo-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-6(10)8-5(4)3-9/h1-3H,(H,8,10)

InChI Key

FIURGVMDHRUKGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1Br)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.